3-(Thiophen-3-yl)benzaldehyde
Overview
Description
“3-(Thiophen-3-yl)benzaldehyde” is a heterocyclic compound . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H8OS . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Physical and Chemical Properties Analysis
“this compound” is a light yellow to yellow powder or crystals . It has a molecular weight of 188.25 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 302.9±25.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
3-(Thiophen-3-yl)benzaldehyde has been utilized in the synthesis and characterization of various organic compounds. For example, it was involved in the synthesis of hydroxy pyrazolines, which were characterized using IR, 1H NMR, and 13C NMR spectra (Parveen, Iqbal, & Azam, 2008). Additionally, it played a role in the formation of Baylis-Hillman adducts for the preparation of indenothiophenes and indenofurans (Jeon & Lee, 2008).
Materials Science and Photoluminescence
In materials science, this compound has been used in the development of solid red luminophors with distinct aggregation-induced emission (AIE) properties. The photophysical properties of these aldehydes have been studied in different solvent mixtures, revealing unique AIE behavior (Guo et al., 2015).
Electrochemical Applications
This compound has also been explored for its electrochemical applications. A study synthesized a sensitive and selective Cu2+ sensor based on a conjugated copper-complex of this compound, demonstrating its potential in detecting heavy metallic pollutants (Rahman et al., 2016).
Pharmaceutical and Chemical Synthesis
In the field of pharmaceutical and chemical synthesis, this compound has been involved in the creation of various chemically significant compounds. For instance, it aided in the synthesis of fused 1-sila-, 1-germa-, and 1-selenacyclohepta-2,4,6-trienes, showcasing its versatility in organic synthesis (Shirani & Janosik, 2008).
Optical and Photonic Applications
The compound has been investigated for its optical properties, particularly in the development of organic photochromic diarylethenes. These compounds have shown promise in near-field recording, indicating their potential in photonic applications (Fushi, 2004).
Safety and Hazards
Properties
IUPAC Name |
3-thiophen-3-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQKGZHXQLZFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404128 | |
Record name | 3-(thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129746-42-5 | |
Record name | 3-(thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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